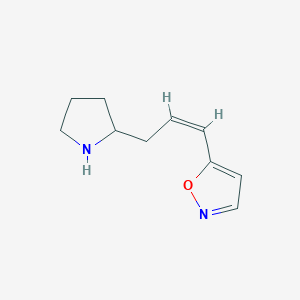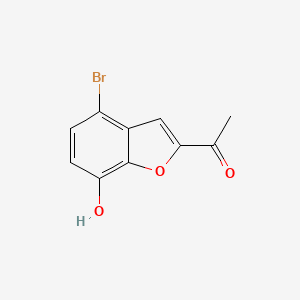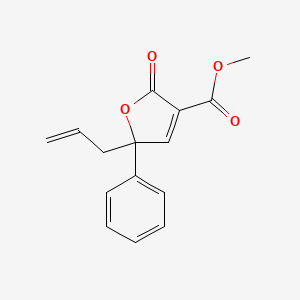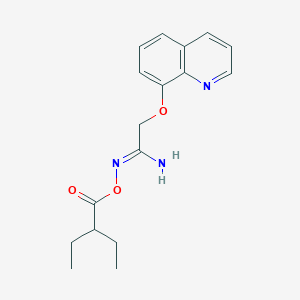
4(1H)-Quinolinethione, 1-methyl-3-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Quinolinethione, 1-methyl-3-(methylthio)- is a heterocyclic compound with a molecular formula of C11H11NOS. This compound is part of the quinoline family, which is known for its diverse pharmacological properties. The presence of both sulfur and nitrogen atoms in its structure makes it a valuable compound in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinolinethione, 1-methyl-3-(methylthio)- typically involves the cyclization of N-aryl propynamides. One common method includes the use of dimethyl sulfoxide (DMSO) as both the solvent and sulfur source. The reaction is carried out under electrophilic cyclization conditions, often catalyzed by aluminum chloride (AlCl3) or copper (Cu) catalysts . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and quality. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4(1H)-Quinolinethione, 1-methyl-3-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated quinolines and other substituted derivatives.
Aplicaciones Científicas De Investigación
4(1H)-Quinolinethione, 1-methyl-3-(methylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antidiabetic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4(1H)-Quinolinethione, 1-methyl-3-(methylthio)- involves its interaction with various molecular targets. The compound can inhibit specific enzymes and proteins, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division. The presence of sulfur and nitrogen atoms allows it to form strong interactions with biological molecules, enhancing its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
4(1H)-Quinolinone, 1-methyl-3-(methylthio)-: Similar in structure but with an oxygen atom instead of a sulfur atom.
3-Methylthioquinolin-2-ones: Compounds with similar pharmacological properties and synthetic routes.
Uniqueness
4(1H)-Quinolinethione, 1-methyl-3-(methylthio)- is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. The sulfur atom in the thione group can participate in various chemical reactions that are not possible with oxygen-containing analogs .
Propiedades
| 142349-10-8 | |
Fórmula molecular |
C11H11NS2 |
Peso molecular |
221.3 g/mol |
Nombre IUPAC |
1-methyl-3-methylsulfanylquinoline-4-thione |
InChI |
InChI=1S/C11H11NS2/c1-12-7-10(14-2)11(13)8-5-3-4-6-9(8)12/h3-7H,1-2H3 |
Clave InChI |
QSLCMEQZJWPOFU-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=S)C2=CC=CC=C21)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol](/img/structure/B12897317.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-(1-methylethyl)-3-phenyl-](/img/structure/B12897339.png)
